molecular formula C25H13NO7 B4983423 7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

Cat. No. B4983423
M. Wt: 439.4 g/mol
InChI Key: HLCMWIOYJYUOHW-UHFFFAOYSA-N
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Description

The compound “7-(3-nitrophenyl)-6H,7H,8H-chromeno[3’,4’:5,6]pyrano[3,2-c]chromene-6,8-dione” is a complex organic molecule. It is related to the family of pyrano[3,2-c]chromene-diones . These compounds are known for their various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-benzylpyrano[3,2-c]chromene-2,5-diones was achieved by the reaction of substituted corresponding 4-hydroxy-2H-chromen-2-ones with methyl 2-(hydroxy(phenyl)methyl)acrylates .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, the presence of a nitrophenyl group could make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the class of compounds it belongs to. For example, it is likely to be a solid at room temperature .

Scientific Research Applications

Anticancer Properties

The compound’s unique chromeno-pyrano structure makes it a promising candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. Notably, derivatives like 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibit potent anticancer activities with low IC50 values .

Multicomponent Reactions

Multicomponent reactions (MCRs) are valuable tools in organic synthesis. The chromeno-pyrano scaffold lends itself well to MCRs due to its complex structure. Researchers have developed efficient methods for synthesizing derivatives using MCRs, often starting from coumarin as a key building block. These reactions offer advantages such as high atom efficiency, fast reaction times, and simplified synthetic routes .

Optoelectronic Applications

Coumarins, including chromeno-pyrano derivatives, find applications in optoelectronics. Their properties make them suitable for fluorescent probes, laser dyes, two-photon absorption materials, molecular switches, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. The chromeno-pyrano core contributes to their optical and electrochemical versatility .

Biological Activities

Beyond cancer research, coumarin derivatives play a crucial role in biological applications. These include anti-Alzheimer, antidiabetic, serine protease inhibition, and antibiotic activities. The chromeno-pyrano scaffold’s versatility allows researchers to explore diverse biological targets .

Green Synthesis

Efforts to minimize environmental impact have led to the development of green synthesis methods. Researchers have successfully synthesized novel chromeno-pyrano derivatives under solvent-free conditions using non-toxic catalysts. For instance, NiFe2O4@SiO2-Pr@glucosamine nanoparticles facilitated the reaction between aldehydes, 4-hydroxycoumarin, and indandione, resulting in efficient product formation .

Drug Discovery and Medicinal Chemistry

Given the compound’s intriguing structure and biological activities, it holds promise for drug discovery. Medicinal chemists can explore modifications to enhance specific properties or target specific diseases. Rational design based on the chromeno-pyrano scaffold may lead to novel therapeutic agents .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential applications in medicinal chemistry, and development of more efficient synthesis methods .

properties

IUPAC Name

13-(3-nitrophenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13NO7/c27-24-20-19(13-6-5-7-14(12-13)26(29)30)21-23(16-9-2-4-11-18(16)32-25(21)28)33-22(20)15-8-1-3-10-17(15)31-24/h1-12,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCMWIOYJYUOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
Reactant of Route 2
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7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
Reactant of Route 3
7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
Reactant of Route 4
7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
Reactant of Route 5
7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
Reactant of Route 6
7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

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